molecular formula C7H6N2O2S B1283797 (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol CAS No. 187970-02-1

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B1283797
CAS No.: 187970-02-1
M. Wt: 182.2 g/mol
InChI Key: NURQVSUZJLTVMN-UHFFFAOYSA-N
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Description

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate nitrile oxide, leading to the formation of the oxadiazole ring . The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

    Reduction: Various reduced oxadiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-4-6-8-7(9-11-6)5-2-1-3-12-5/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURQVSUZJLTVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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